molecular formula C20H26N2O7S2 B8092829 Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate)

Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate)

Katalognummer: B8092829
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: DUYBLBJAEGBLSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a bicyclic pyrrolidine derivative stabilized as a bis-salt with 4-methylbenzenesulfonic acid (tosylic acid). The core structure consists of a hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one scaffold, a rigid bicyclic system with two nitrogen atoms that are protonated and paired with tosylate counterions. This salt form enhances aqueous solubility and crystallinity, making it advantageous for pharmaceutical formulations. Its molecular weight is approximately 470.58 g/mol (calculated), with the tosylate groups contributing significantly to its physicochemical profile .

Eigenschaften

IUPAC Name

2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H10N2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;9-6-5-3-7-1-4(5)2-8-6/h2*2-5H,1H3,(H,8,9,10);4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYBLBJAEGBLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CNC(=O)C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one bis(4-methylbenzenesulfonate) is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_{7}H8_{8}O3_{3}S·1/2C6_{6}H10_{10}N2_{2}O
  • Molecular Weight : 470.56 g/mol
  • CAS Number : 2448158-06-1

Research indicates that hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives, including the bis(4-methylbenzenesulfonate) form, exhibit significant interactions with the nociceptin/orphanin FQ (N/OFQ) receptor system. This receptor is implicated in pain modulation and has been targeted for developing analgesics. The compound acts as a potent NOP receptor agonist, demonstrating dose-dependent antinociceptive effects in neuropathic pain models, which suggests its potential utility in treating chronic pain conditions .

Antinociceptive Effects

In a study focusing on neuropathic pain, hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one derivatives were shown to significantly inhibit mechanical allodynia in rat models of chronic constriction injury. This effect was attributed to the compound's ability to modulate neurotransmitter release and synaptic transmission in pain pathways .

Pharmacokinetics and Safety Profile

The compound exhibits robust metabolic stability and low affinity for the hERG potassium ion channel, indicating a potentially favorable safety profile compared to other analgesics. This characteristic is crucial for minimizing cardiac side effects commonly associated with many drugs targeting similar pathways .

Case Studies

  • Neuropathic Pain Model :
    • Objective : To evaluate the antinociceptive properties of hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one.
    • Method : Chronic constriction injury was induced in rats, followed by administration of the compound.
    • Results : Significant reduction in pain responses was observed at various dosages, supporting its efficacy as a new-class analgesic.
  • Structure-Activity Relationship Studies :
    • Various analogs of hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one have been synthesized and tested for their biological activity. These studies help identify structural features that enhance receptor binding and activity, paving the way for optimized drug candidates .

Summary of Research Findings

StudyFocusKey Findings
Antinociceptive effectsDemonstrated significant inhibition of mechanical allodynia in neuropathic pain models.
Structure-activity relationshipIdentified critical structural features enhancing receptor interaction and activity.
PharmacokineticsShowed robust metabolic stability with minimal hERG channel interaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Comparison with Other Salts

Tosylates are often preferred over hydrochloride or mesylate salts in drug development due to superior stability and solubility. For example:

  • Hydrochloride salts may exhibit hygroscopicity, complicating formulation.
  • Mesylates can have higher melting points but lower solubility in organic solvents.
    The tosylate form of the target compound balances these properties, making it suitable for oral or injectable formulations.

Pharmaceutical Relevance

The Boc group in Compound 26 is typically removed to generate a free amine, which could subsequently form salts like the bis-tosylate for final formulation .

Industrial Considerations

  • Scalability : The bis-tosylate’s synthesis likely avoids costly coupling reagents (e.g., HATU in Compound 26), reducing production costs.
  • Regulatory Compliance : Tosylates are well-characterized in pharmacopeias, simplifying regulatory approval.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.